(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15584919 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Studies
Studies on diazabicyclanones and diazabicyclanols, related to the compound , focus on understanding their conformational and structural characteristics. For instance, research by Gálvez et al. (1985) on 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1] nonan-9-ones and 9-ols has revealed insights into their conformational preferences using NMR, IR, and Raman spectroscopy, alongside X-ray diffraction. These studies are crucial for understanding how the compound's structure influences its physical and chemical properties (Gálvez et al., 1985).
Synthesis and Receptor Ligands
The synthesis of bicyclic σ receptor ligands, which share structural similarities with the compound , has been explored for their cytotoxic activity and receptor affinity. Research by Geiger et al. (2007) into stereoisomeric alcohols and methyl ethers derived from glutamate demonstrates the potential of these compounds in inhibiting cell growth of human tumor cell lines, highlighting their therapeutic potential (Geiger et al., 2007).
Biological Activity
The exploration of novel bispidine derivatives, which are structurally related to our compound of interest, has shown significant promise in pharmacological applications. Malmakova et al. (2021) synthesized novel derivatives to study their biological activity and toxicity, contributing valuable knowledge towards the development of new therapeutics (Malmakova et al., 2021).
Conformational Equilibria
Research into the conformational equilibria of diazabicyclo[3.3.1]nonane derivatives, such as the work by Brukwicki (1998), provides insights into the preferred conformations of these compounds in various environments. This knowledge is essential for understanding how structural variations influence the activity and interactions of these molecules (Brukwicki, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(3-thiophen-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(11-10-19-7-4-12-26-19)22-14-17-8-9-18(15-22)23(21(17)25)13-16-5-2-1-3-6-16/h1-7,12,17-18H,8-11,13-15H2/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZPCXQJKKWAX-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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